2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a unique structure combining an imidazole ring, a chlorophenyl group, a phenyl group, and a furylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the chlorophenyl and phenyl groups. The final step involves the attachment of the furylmethyl group through a thioether linkage. Common reagents used in these reactions include chlorobenzene, phenylboronic acid, and furylmethylamine, with catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the imidazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, LiAlH4, ethanol (C2H5OH)
Substitution: Ammonia (NH3), thiols, dimethylformamide (DMF)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit the activity of certain kinases or interact with ion channels, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar chlorophenyl group but different overall structure.
Phenylimidazole derivatives: Compounds with an imidazole ring and phenyl group, but lacking the thioether and furylmethyl groups.
Uniqueness
2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a synthetic organic molecule characterized by a complex structure featuring an imidazole ring, a chlorophenyl group, and a furan moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the chlorophenyl and phenyl groups. The final step involves attaching the furan group through a thioether linkage. Common reagents include chlorobenzene, phenylboronic acid, and furylmethylamine, often catalyzed by palladium on carbon (Pd/C) with bases like potassium carbonate (K2CO3) .
Structural Formula
The IUPAC name for this compound is:
\text{2 2 4 chlorophenyl 5 phenyl 1H imidazol 4 yl sulfanyl}-N-[(furan-2-yl)methyl]acetamide}
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is hypothesized that it may inhibit certain kinases or interact with ion channels, leading to modulation of cellular processes. For instance, compounds containing imidazole rings have been shown to exhibit significant inhibitory effects on various biological pathways .
Anticancer Activity
Recent studies have indicated that imidazole derivatives can exhibit potent anticancer properties. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Case Study:
In vitro studies demonstrated that related imidazole compounds exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines, indicating significant cytotoxicity .
Antiviral Activity
The compound has also been explored for its antiviral potential. Heterocyclic compounds, particularly those incorporating imidazole and furan rings, have shown efficacy against viral enzymes such as RNA polymerases and proteases. The mechanism likely involves competitive inhibition at the active sites of these enzymes .
Research Findings:
In vitro assays revealed that derivatives with similar structures inhibited viral replication with EC50 values around 20 µM against Hepatitis C Virus (HCV) NS5B polymerase .
Comparative Biological Activity Table
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c23-17-10-8-16(9-11-17)21-25-20(15-5-2-1-3-6-15)22(26-21)29-14-19(27)24-13-18-7-4-12-28-18/h1-12H,13-14H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUCNPHBLBWXRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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